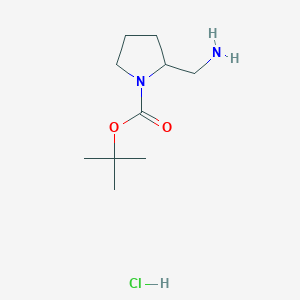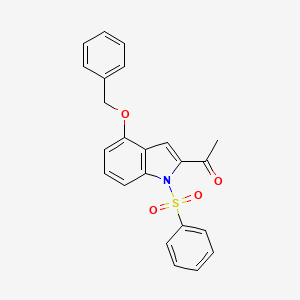
1-(4-(benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone
Overview
Description
1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone (BPSE) is an organic compound that has been used in a variety of scientific applications. It is a versatile compound, with a wide range of potential uses in research and development. BPSE has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Biological Applications
- Derivatives of 1H-indole, similar in structure to the compound of interest, have been synthesized and evaluated for their anti-inflammatory properties. These studies involve the synthesis of complex molecules that could serve as templates for developing new therapeutic agents targeting inflammation-related disorders (Rehman, Saini, & Kumar, 2022).
Electrochemical Synthesis and Applications
- Research on the electrochemical synthesis of benzoquinone derivatives, which share a common phenylsulfonyl moiety with the target compound, highlights the potential for developing novel electrochemical methods for synthesizing complex organic molecules. These methodologies could be applicable in the synthesis of materials with specific electrochemical properties (Nematollahi, Momeni, & Khazalpour, 2014).
Material Science and Supramolecular Chemistry
- Investigations into the synthesis and structural characterization of oxime derivatives, which demonstrate the formation of self-assembling supramolecular frameworks, suggest potential applications in material science for designing new materials with specific structural and functional properties (Cai, Xu, Chai, & Li, 2020).
Catalytic Applications
- Studies on the synthesis of bis(indolyl)ethanones and related compounds using catalysis reveal the potential of the phenylsulfonyl moiety and related structures in catalyzing various chemical reactions, which could be useful in the development of new catalysts and synthetic methodologies (Mosslemin & Movahhed, 2012).
properties
IUPAC Name |
1-[1-(benzenesulfonyl)-4-phenylmethoxyindol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-17(25)22-15-20-21(24(22)29(26,27)19-11-6-3-7-12-19)13-8-14-23(20)28-16-18-9-4-2-5-10-18/h2-15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXUXCLRQONFQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC=C2OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660791 | |
| Record name | 1-[1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indol-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
889675-05-2 | |
| Record name | 1-[1-(Benzenesulfonyl)-4-(benzyloxy)-1H-indol-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



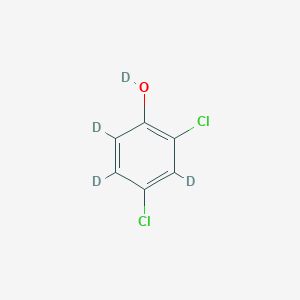

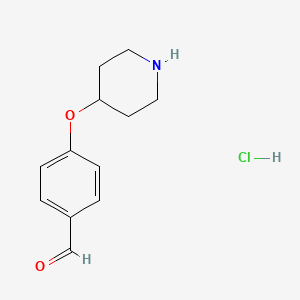
![3,4,5-Trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1499927.png)
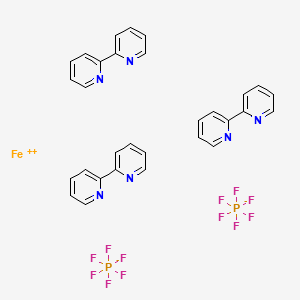

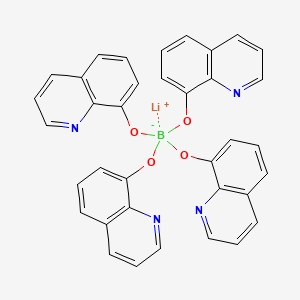

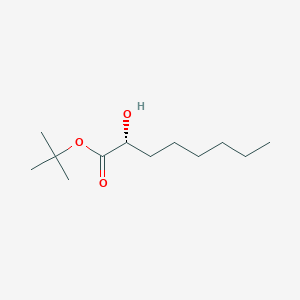
![Boronic acid,B-[2-(4-methoxyphenoxy)phenyl]-](/img/structure/B1499943.png)
